

# 1,5-Diamino-4,8-dihydroxyanthraquinone

## molecular structure and formula

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### Compound of Interest

Compound Name: 1,5-Diamino-4,8-dihydroxyanthraquinone

Cat. No.: B087044

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## An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone

This technical guide provides a comprehensive overview of the molecular structure, formula, and available scientific data for **1,5-Diamino-4,8-dihydroxyanthraquinone**. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this anthraquinone derivative.

### Molecular Structure and Chemical Formula

**1,5-Diamino-4,8-dihydroxyanthraquinone**, also known by its IUPAC name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione, is a polycyclic aromatic compound. Its core structure is an anthraquinone scaffold substituted with two amino groups (-NH<sub>2</sub>) and two hydroxyl groups (-OH) at the 1, 5, 4, and 8 positions, respectively.

The chemical formula for this compound is C<sub>14</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>.<sup>[1]</sup>

Below is a 2D representation of the molecular structure:

Caption: 2D molecular structure of **1,5-Diamino-4,8-dihydroxyanthraquinone**.

### Physicochemical Properties

A summary of the key physicochemical properties of **1,5-Diamino-4,8-dihydroxyanthraquinone** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	270.24 g/mol	[1]
IUPAC Name	1,5-diamino-4,8-dihydroxyanthracene-9,10-dione	[1]
CAS Number	145-49-3	[2]
Appearance	Gray to dark purple or black powder	
Melting Point	>300 °C	
Solubility	Data not readily available	

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1,5-Diamino-4,8-dihydroxyanthraquinone** are not extensively available in peer-reviewed literature. However, general synthetic strategies for this class of compounds have been described.

### Synthesis via Reduction of a Dinitro Precursor

A common method for the synthesis of aminoanthraquinones is the reduction of the corresponding nitroanthraquinones. For **1,5-Diamino-4,8-dihydroxyanthraquinone**, the precursor would be 1,5-dihydroxy-4,8-dinitroanthraquinone.

General Reaction Scheme:



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Caption: General workflow for the synthesis of **1,5-Diamino-4,8-dihydroxyanthraquinone**.

A typical reducing agent for this transformation is sodium sulfide.[2] The reaction would likely be carried out in a suitable solvent under heating. The crude product would then be isolated and purified, for example, by recrystallization or column chromatography.

## Electrolytic Synthesis

An alternative, one-step electrolytic synthesis method has also been reported.[3] This process involves the electrolysis of 1,5-dinitroanthraquinone in a sulfuric acid electrolyte with a phase transfer catalyst.[3] The reaction is performed at an elevated temperature (100-160 °C) and a specific electrical potential and current density.[3]

## Spectral Data

Comprehensive, high-resolution spectral data for **1,5-Diamino-4,8-dihydroxyanthraquinone** are not readily available in public databases. The following summarizes the known information.

Spectroscopic Technique	Available Data and Experimental Conditions
<sup>13</sup> C NMR	A <sup>13</sup> C NMR spectrum has been recorded on a Bruker WH-90 instrument.[1] The solvent used was likely DMSO-d <sub>6</sub> . Specific chemical shift data is not publicly available.
FTIR	Infrared spectral data for the closely related compound 1,5-diamino-4,8-dihydroxy-2-(6-hydroxy-m-tolyl)anthraquinone is available.[4] It is expected that the spectrum of the title compound would show characteristic peaks for N-H, O-H, C=O, and aromatic C-H and C=C stretching and bending vibrations.
UV-Vis	The UV-Vis absorption spectrum of the related compound 1,5-diamino-4,8-dihydroxy-2-(2-hydroxy-p-tolyl)anthraquinone has been reported.[5] Anthraquinone derivatives typically exhibit characteristic absorption bands in the UV and visible regions.

## Biological Activity and Potential Signaling Pathways

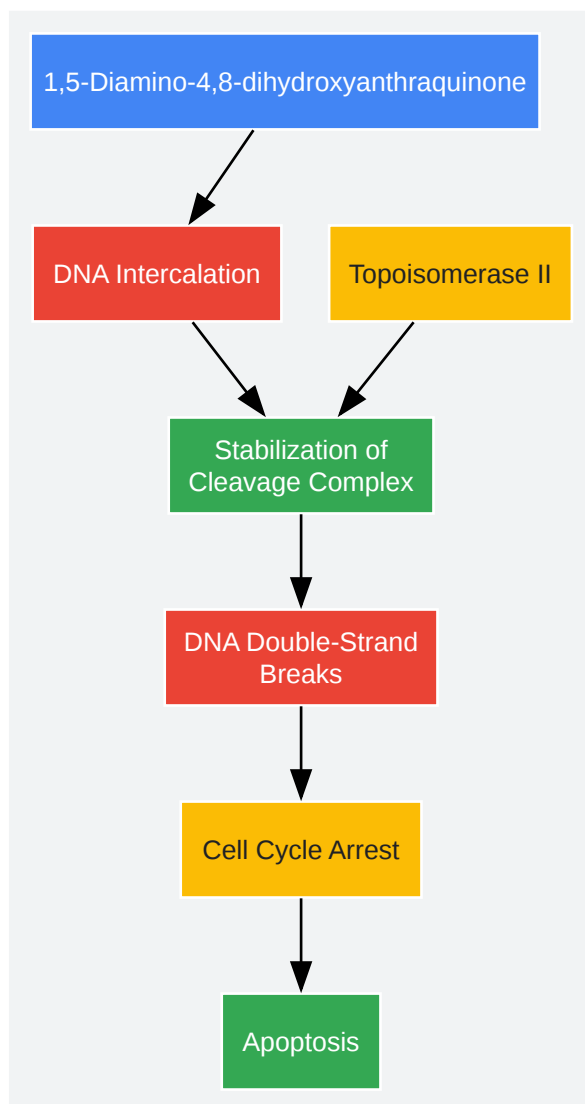
While specific studies on the biological activity of **1,5-Diamino-4,8-dihydroxyanthraquinone** are limited, the broader class of diaminodihydroxyanthraquinones has been investigated for various therapeutic applications, particularly as anticancer agents. Many anthraquinone derivatives are known to exert their cytotoxic effects by interacting with DNA and inhibiting the function of topoisomerase enzymes.[6]

## Putative Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which can trigger apoptosis in rapidly dividing cancer cells. It is

hypothesized that **1,5-Diamino-4,8-dihydroxyanthraquinone** may act as a topoisomerase II inhibitor.

The proposed mechanism involves the intercalation of the planar anthraquinone ring system into the DNA double helix and stabilization of the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to cell cycle arrest and apoptosis.



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Caption: Hypothesized signaling pathway for the anticancer activity of **1,5-Diamino-4,8-dihydroxyanthraquinone**.

Disclaimer: This technical guide is for informational purposes only and is intended for a scientific audience. The information provided is based on publicly available data, and the absence of certain data points indicates a gap in the current scientific literature. The putative biological activities and mechanisms of action described are based on related compounds and require experimental validation for **1,5-Diamino-4,8-dihydroxyanthraquinone**.

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